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This technical guide provides a comprehensive overview of the available physicochemical

parameters for the compound Urea, (p-hydroxyphenethyl)-, also known as (p-

hydroxyphenethyl)urea or 2-(4-hydroxyphenyl)ethylurea. Due to a lack of experimentally

determined data for this specific molecule, this paper presents predicted values alongside

experimental data for the closely related structural analog, tyramine. This comparative

approach offers valuable insights for researchers engaged in drug discovery and development.

Core Physicochemical Parameters
The physicochemical properties of a compound are fundamental to understanding its behavior

in biological systems, influencing everything from solubility and absorption to receptor binding

and metabolism. The following tables summarize the key known and predicted parameters for

(p-hydroxyphenethyl)urea and its analog, tyramine.

Table 1: Physicochemical Data for Urea, (p-
hydroxyphenethyl)-
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Parameter Value Data Type Source

Molecular Formula C₉H₁₂N₂O₂ - PubChem

Molecular Weight 180.20 g/mol - PubChem

XlogP 0.6 Predicted PubChem

Melting Point No Data Available - -

Boiling Point No Data Available - -

Aqueous Solubility No Data Available - -

pKa No Data Available - -

Table 2: Experimental Physicochemical Data for
Tyramine (Structural Analog)

Parameter Value Data Type Source

Molecular Formula C₈H₁₁NO - PubChem[1]

Molecular Weight 137.18 g/mol - PubChem[1]

Melting Point 164.5 °C Experimental Wikipedia[2]

Aqueous Solubility 10.4 g/L at 15 °C Experimental PubChem[1]

pKa (amine) Strong base - FooDB[3]

logP 1.1 Experimental PubChem[1]

Chemical Structure
The chemical structure of Urea, (p-hydroxyphenethyl)- is fundamental to its physicochemical

properties and potential biological activity.
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Chemical Structure of Urea, (p-hydroxyphenethyl)-
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Caption: Chemical structure of Urea, (p-hydroxyphenethyl)-.

Experimental Protocols
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Detailed methodologies are crucial for the accurate and reproducible determination of

physicochemical parameters. The following sections outline standard experimental protocols

for key properties.

Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid at

atmospheric pressure.

Principle: A small, finely powdered sample of the organic compound is packed into a thin-

walled capillary tube, which is then heated in a controlled manner. The temperature range over

which the substance melts is observed and recorded as the melting point.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Spatula

Watch glass

Procedure:

Ensure the sample is dry and finely powdered.

Place a small amount of the powdered sample on a clean, dry watch glass.

Gently tap the open end of a capillary tube into the powder to introduce a small amount of

the sample.

Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the

bottom. The packed sample should be 2-3 mm high.

Place the capillary tube into the heating block of the melting point apparatus.
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Set the heating rate. For an unknown compound, a rapid heating rate can be used to get an

approximate melting point, followed by a slower rate (1-2 °C per minute) for a more accurate

determination.

Observe the sample through the magnifying lens.

Record the temperature at which the first drop of liquid appears (the beginning of the melting

range).

Record the temperature at which the last crystal melts (the end of the melting range).
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Melting Point Determination Workflow

Start

Prepare Dry, Powdered Sample

Pack Sample into Capillary Tube (2-3 mm)

Place Capillary in Melting Point Apparatus

Heat Sample at a Controlled Rate

Observe Sample for Melting

Record Temperature of First Liquid Drop (T1)

Record Temperature of Complete Liquefaction (T2)

Melting Point Range = T1 - T2

End
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Caption: Workflow for melting point determination.
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Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic

solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water,

buffer) at a constant temperature for a prolonged period to ensure equilibrium is reached. The

concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

Glass vials with screw caps

Orbital shaker or rotator

Constant temperature bath or incubator

Centrifuge

Analytical balance

Syringe filters (e.g., 0.22 µm)

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

Add an excess amount of the solid compound to a glass vial.

Add a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH

7.4).

Tightly cap the vials and place them on an orbital shaker in a constant temperature bath

(e.g., 25 °C or 37 °C).

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

After equilibration, allow the vials to stand to let the undissolved solid settle.
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Withdraw a sample of the supernatant and filter it through a syringe filter to remove any

undissolved particles.

Dilute the filtrate with an appropriate solvent if necessary.

Quantify the concentration of the dissolved compound in the filtrate using a validated

analytical method such as HPLC or UV-Vis spectrophotometry.
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Shake-Flask Solubility Workflow

Start

Add Excess Solid to Solvent

Equilibrate with Shaking at Constant Temperature (24-48h)

Separate Solid and Liquid Phases (Centrifugation/Settling)

Filter Supernatant

Quantify Concentration of Solute in Filtrate (e.g., HPLC, UV-Vis)

End

Click to download full resolution via product page

Caption: Workflow for shake-flask solubility measurement.

pKa Determination (Potentiometric Titration)
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The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.

It is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or

base. The pH of the solution is measured after each addition of the titrant. The pKa can be

determined from the resulting titration curve.

Apparatus:

pH meter with a suitable electrode

Burette

Beaker

Magnetic stirrer and stir bar

Standardized acid and base solutions

Procedure:

Calibrate the pH meter using standard buffer solutions.

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-

solvent mixture).

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

Record the initial pH of the solution.

Add small, precise increments of the standardized titrant (acid or base) from the burette.

After each addition, allow the pH to stabilize and record the pH and the volume of titrant

added.

Continue the titration past the equivalence point.

Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point.

Potential Biological Interactions
Urea derivatives are known to participate in hydrogen bonding, a key interaction in many

biological systems. The urea moiety contains both hydrogen bond donors (the -NH groups) and

a hydrogen bond acceptor (the carbonyl oxygen). This allows urea-containing molecules to

form strong and specific interactions with biological targets such as enzymes and receptors.

Hydrogen Bonding Potential of Urea Derivatives

Urea Derivative
(e.g., (p-hydroxyphenethyl)urea)

Hydrogen Bond Donors
(-NH groups)

Hydrogen Bond Acceptor
(C=O group)

Hydrogen Bond Formation

Biological Target
(Enzyme, Receptor, etc.)

Biological Effect
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Caption: Potential hydrogen bonding of urea derivatives.

This guide serves as a foundational resource for professionals working with Urea, (p-
hydroxyphenethyl)-. The provided data, though limited, and the detailed experimental

protocols will aid in the design and execution of further studies to fully characterize this

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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